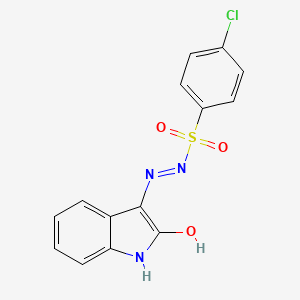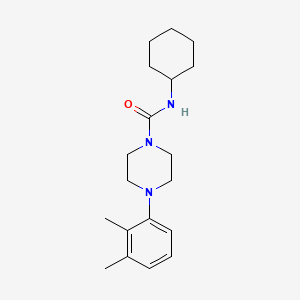![molecular formula C15H14ClN3O2S B5723427 ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723427.png)
ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in the treatment of autoimmune diseases. CP-690,550 is a Janus kinase (JAK) inhibitor that has been shown to have a significant impact on the immune system, making it a promising candidate for the treatment of a variety of autoimmune disorders.
作用機序
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate works by inhibiting the activity of JAK enzymes, which play a key role in the immune system's response to inflammation. These enzymes are involved in the signaling pathways that lead to the production of cytokines, which are proteins that regulate the immune system's response to infection and inflammation. By blocking the activity of JAK enzymes, this compound can reduce the production of cytokines and potentially alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system, reducing inflammation and potentially alleviating the symptoms of autoimmune diseases. The compound has also been shown to have an impact on other physiological processes, including blood pressure regulation and glucose metabolism.
実験室実験の利点と制限
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate has several advantages for use in lab experiments, including its ability to inhibit the activity of JAK enzymes and its potential to reduce inflammation. However, the compound also has limitations, including its potential for off-target effects and its potential to interfere with other physiological processes.
将来の方向性
There are several potential future directions for research on ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate. One area of focus could be the development of more selective JAK inhibitors that have fewer off-target effects. Another potential direction could be the investigation of this compound's potential use in the treatment of other autoimmune diseases, including multiple sclerosis and lupus. Additionally, researchers could investigate the potential use of this compound in combination with other drugs to enhance its effectiveness in the treatment of autoimmune diseases.
合成法
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 5-chloro-2-pyridinylamine with carbon disulfide to form 5-chloro-2-pyridinylcarbamodithioic acid. This compound is then reacted with ethyl 4-aminobenzoate to form this compound.
科学的研究の応用
Ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential use in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of JAK enzymes, which play a key role in the immune system's response to inflammation. By blocking the activity of these enzymes, this compound can reduce inflammation and potentially alleviate the symptoms of autoimmune diseases.
特性
IUPAC Name |
ethyl 4-[(5-chloropyridin-2-yl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-21-14(20)10-3-6-12(7-4-10)18-15(22)19-13-8-5-11(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYLGTYUIGNZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-bromo-2-cyanophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5723352.png)
![4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B5723355.png)
![N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5723362.png)
![ethyl [(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5723371.png)

![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)

![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)


![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)